Asperulosidic acid
Overview
Description
Asperulosidic acid is a glycoside and an iridoid monoterpenoid . It is a natural product found in Oldenlandia herbacea var. herbacea, Galium rivale, and other organisms . It is a bioactive iridoid glycoside, extracted from the herbs of Hedyotis diffusa Willd . It has anti-tumor, anti-oxidant, and anti-inflammatory activities .
Molecular Structure Analysis
Asperulosidic acid has a molecular formula of C18H24O12 . Its molecular weight is 432.4 g/mol . The IUPAC name is (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid . The structure includes 56 bonds - 32 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .Chemical Reactions Analysis
Asperulosidic acid has been found to have anti-inflammatory effects related to the inhibition of inflammatory cytokines and mediators via suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways .Physical And Chemical Properties Analysis
Asperulosidic acid has a molecular formula of C18H24O12 and a molecular weight of 432.4 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Scientific Research Applications
Therapeutic Effects on Gestational Diabetes Mellitus
- Alleviates Placental Oxidative Stress and Inflammatory Responses : Asperulosidic acid was shown to alleviate placental oxidative stress and inflammatory responses in a mouse model of gestational diabetes mellitus. This was achieved by suppressing NF-κB and MAPK signaling pathways, thereby decreasing blood glucose and regulating serum insulin and oxidative stress-related biomarkers (Wu, Gai, & Zhang, 2022).
Quality Standardization and Quantification Techniques
- Quality Standards of Herbal Medicine : A study focused on using Asperulosidic acid as an index to research and improve the quality standards of Junesnow, a herbal medicine. Thin-layer chromatography and high-performance liquid chromatography were used for qualitative identification and quantification (Hong-lian, 2015).
- Quantification in Traditional Remedies : Another study developed a method for quantifying Asperulosidic acid in a traditional remedy powder, validating the method according to international guidelines. This was important for standardizing and evaluating the quality of the powder (Huu Mai Lynh Nguyen et al., 2022).
Anti-Inflammatory Effects
- Suppression of NF-κB and MAPK Signaling in Macrophages : Asperulosidic acid was found to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages. This provides scientific evidence for the potential application of Hedyotis diffusa, a plant where this compound is found (He et al., 2018).
Pharmacological Properties
- Phytochemical and Pharmacological Properties Review : A systematic review of Asperuloside, a related compound, highlighted its wide spectrum of pharmacological activities, including anti-viral, anti-inflammatory, and antioxidant properties. This review calls for further studies on the pharmacokinetic and toxicity profiles in animal models, setting the stage for clinical studies in humans (Manzione et al., 2020).
Anticancer Activity
- Anticancer Effects in vitro : Research on Oldenlandia hedyotidea, which contains Asperulosidic acid, demonstrated its anticancer effects in vitro using an esophageal cancer cell line. The study emphasizes the potential of Asperulosidic acid as a functional ingredient for use in the food and drug industries (Zhao et al., 2021).
properties
IUPAC Name |
(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDWCRWJRNMRKX-DILZHRMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315882 | |
Record name | Asperulosidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperulosidic acid | |
CAS RN |
25368-11-0 | |
Record name | Asperulosidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25368-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asperulosidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPERULOSIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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